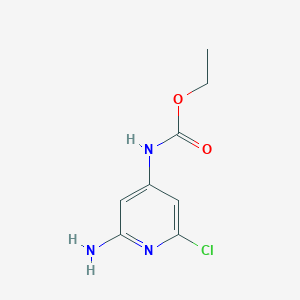
ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate typically involves the reaction of 2-amino-6-chloropyridine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow systems to enhance efficiency and scalability. The use of solid catalysts, such as iron-chrome catalysts, can improve the yield and selectivity of the reaction . Additionally, phosgene-free methods using dimethyl carbonate as a carbamoylating agent are preferred for their environmental benefits and safety .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloropyridine moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with reduced chloropyridine moiety.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The presence of the amino and chloropyridine groups allows for specific interactions with the enzyme’s active site, leading to inhibition. Additionally, the carbamate moiety can form covalent bonds with nucleophilic residues in the enzyme, further enhancing its inhibitory effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl N-(2-amino-4-chloropyridin-6-yl)carbamate: Similar structure but with different substitution pattern on the pyridine ring.
Methyl N-(2-amino-6-chloropyridin-4-yl)carbamate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl N-(2-amino-6-bromopyridin-4-yl)carbamate: Similar structure but with a bromine atom instead of chlorine
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of the ethyl ester group also affects its solubility and pharmacokinetic properties, making it distinct from other similar compounds .
Propiedades
Número CAS |
28056-09-9 |
|---|---|
Fórmula molecular |
C8H10ClN3O2 |
Peso molecular |
215.64 g/mol |
Nombre IUPAC |
ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-8(13)11-5-3-6(9)12-7(10)4-5/h3-4H,2H2,1H3,(H3,10,11,12,13) |
Clave InChI |
FLRVVXDAENBGIK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CC(=NC(=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene](/img/structure/B14692651.png)

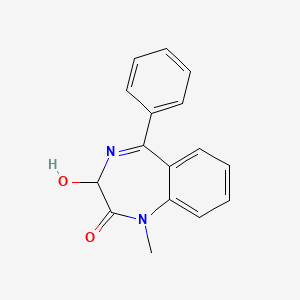
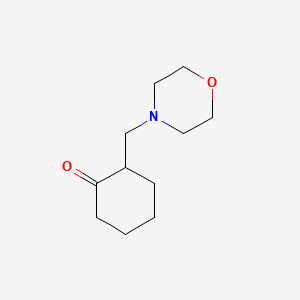
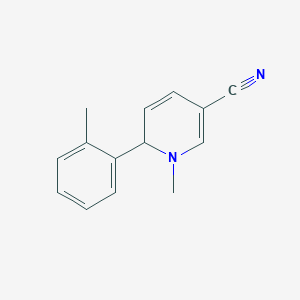

![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
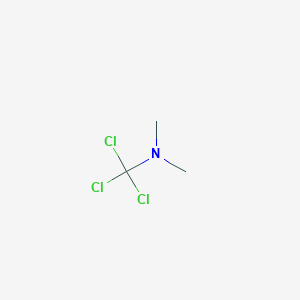
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)
